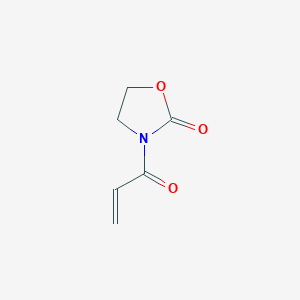

3-Acryloyl-2-oxazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

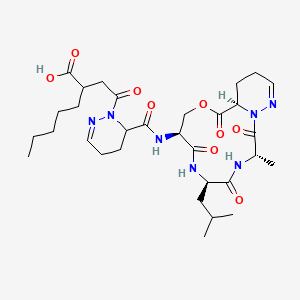

The synthesis of 3-Acryloyl-2-oxazolidinone involves asymmetric Diels–Alder reactions, showcasing its utility in creating optically active compounds. For example, Ghosh et al. (2019) explored the asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones, yielding highly functionalized cycloadducts. These intermediates are crucial for synthesizing compounds with high affinity for potent HIV-1 protease inhibitors, illustrating the compound's importance in medicinal chemistry (Ghosh et al., 2019).

Molecular Structure Analysis

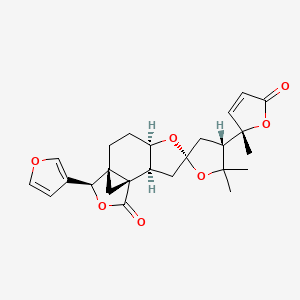

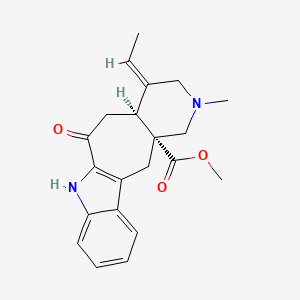

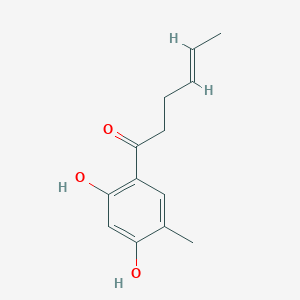

The molecular structure of 3-Acryloyl-2-oxazolidinone is crucial for its reactivity and applications. The oxazolidinone ring provides a rigid framework that facilitates selective reactions. This structural feature is instrumental in asymmetric synthesis, where the molecule's chirality can lead to highly selective reaction outcomes. Studies on its molecular structure highlight the compound's capacity to participate in complex chemical transformations, enabling the synthesis of chiral molecules with high enantioselectivity.

Chemical Reactions and Properties

3-Acryloyl-2-oxazolidinone undergoes a variety of chemical reactions, including cycloadditions, polymerizations, and asymmetric synthesis. For instance, Suga et al. (2007) demonstrated the compound's role in highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Suga et al., 2007). These reactions underscore the compound's ability to facilitate the construction of complex molecular architectures with precise stereochemical control.

Scientific Research Applications

- Summary of the Application: 3-Acryloyl-2-oxazolidinone is used as a dienophile in the asymmetric Diels–Alder reaction to synthesize optically active ligands for potent HIV-1 protease inhibitors. This reaction is crucial in the creation of drugs for treating HIV/AIDS patients .

- Methods of Application or Experimental Procedures: The asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene is promoted by various Lewis acids. Among the various dienophiles and Lewis acid-mediated reactions surveyed, 3-(4-methoxybenzoyl)acryloyl oxazolidinone as the dienophile and diethylaluminum chloride as the Lewis-acid provided the desired endo product with excellent diastereoselectivity .

- Results or Outcomes: The cycloaddition was carried out in multi-gram scale and the cycloadduct was efficiently converted to alcohol 3 with high enantiomeric purity. The optically active ligand was then transformed into potent HIV-1 protease inhibitor 2 .

Future Directions

properties

IUPAC Name |

3-prop-2-enoyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSYUPTCGGRSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438461 |

Source

|

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acryloyl-2-oxazolidinone | |

CAS RN |

2043-21-2 |

Source

|

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

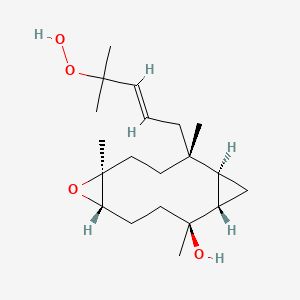

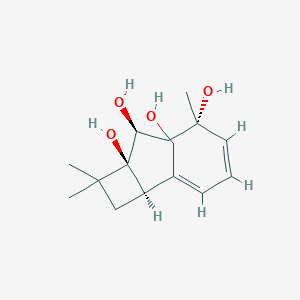

![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)

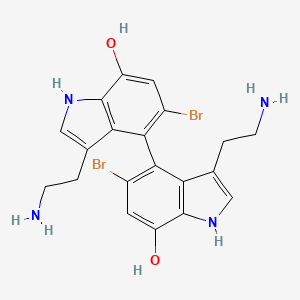

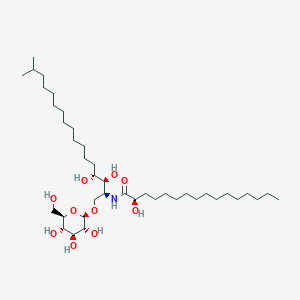

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)